molecular formula C22H20ClN3O2S2 B2930750 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 687564-28-9

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2930750
CAS RN: 687564-28-9
M. Wt: 457.99
InChI Key: IQFZUCNEOFURDI-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are of great interest due to their biological potential . They have shown therapeutic interest and have been studied in the development of new therapies .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from various precursors through different synthetic protocols . For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were synthesized as anti-PI3K agents . The synthetic protocols to prepare these pyridopyrimidine derivatives have been considered in various studies .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, different acyl chlorides were reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can vary. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system, space group P4 (3) with specific dimensions .

Scientific Research Applications

Anticancer Activity

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer. It exhibits antiproliferative effects and can lead to cell death by apoptosis through the inhibition of CDK enzymes .

Antitumor Effects

In addition to its anticancer properties, this compound has demonstrated good antitumor effects on carcinosarcoma in rats by inhibiting dihydrofolate reductase (DHFR), which is a key enzyme in the synthesis of nucleotides required for DNA replication .

Antimicrobial Activity

Thieno[3,2-d]pyrimidines are known to possess antimicrobial properties. While specific studies on this compound’s antimicrobial activity are not detailed in the search results, its structural class suggests potential in this area .

Antiviral Properties

Similarly, compounds within the thieno[3,2-d]pyrimidine family have been reported to exhibit antiviral activities. Further research could explore this compound’s effectiveness against various viral infections .

Anti-inflammatory Activity

The thieno[3,2-d]pyrimidine scaffold is also associated with anti-inflammatory effects. This compound could be investigated for its potential to reduce inflammation in various medical conditions .

Mechanism of Action

Thieno[3,2-d]pyrimidines have shown potential as targeted therapy for PI3K . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . PI3K phosphorylates the 3′-hydroxy position of the inositol ring as a result of growth factors or G-protein-coupled receptors (GPCRs) activation, to give the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), that activates another protein kinase B (AKT) as well as other cellular messengers like 3-phosphoinositide-dependent protein kinase (PDK) .

Safety and Hazards

The safety and hazards of thieno[3,2-d]pyrimidines can depend on their specific structures and applications. As they have been studied for their therapeutic potential, their cytotoxic activities have been evaluated .

Future Directions

Thieno[3,2-d]pyrimidines have been studied in the development of new therapies . Their therapeutic potential and the synthetic protocols to prepare these derivatives have been the focus of numerous publications, studies, and clinical trials . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S2/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-29-20)25-22(26)30-14-19(27)24-12-10-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFZUCNEOFURDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

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